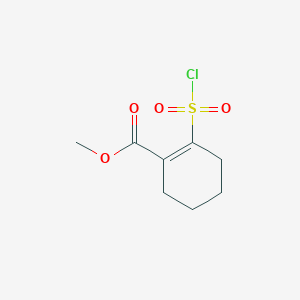

Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

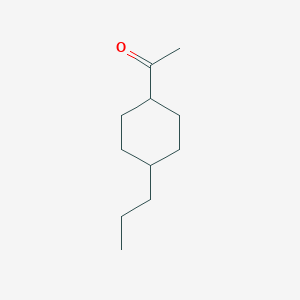

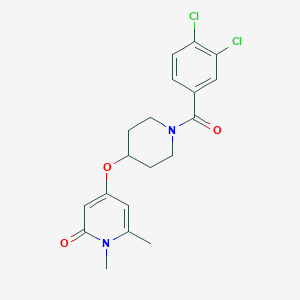

“Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate” is a chemical compound with the CAS Number: 1461715-54-7 . It has a molecular weight of 240.71 . The IUPAC name for this compound is methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学的研究の応用

Catalytic Desymmetrization and Ring Opening Reactions

Cyclohexene derivatives undergo enantioselective ring opening when treated with methylmagnesium halides or MeLi in the presence of chiral Cu-catalysts, demonstrating the utility of similar compounds in asymmetric synthesis. This method does not require the activation of the aziridine by Lewis acid, and enantioselectivities of up to 91% have been observed under optimized conditions with chiral imine ligands derived from phenylalanine (P. and, P. Nury, 1999).

Aminocarbonylation Reactions

Amino acid methyl esters serve as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This reaction demonstrates the versatility of utilizing compounds with functional groups similar to Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate in complex organic synthesis to achieve carboxamides of expected structure in excellent yields (E. Müller et al., 2005).

Dearomatization Strategies

Treatment of methylphenols with chloro(diphenyl)-λ3-iodane leads to their regioselective dearomatizing phenylation into cyclohexa-2,4-dienone derivatives. This showcases the potential of using chlorosulfonyl-containing compounds in regioselective dearomatization and functionalization reactions, offering insights into novel synthetic pathways (S. Quideau et al., 2005).

Palladium Complexes of Heterocyclic Carbenes

Methylation of heterocyclic compounds to yield carbene complexes highlights the reactivity and potential applications of similar chlorosulfonyl derivatives in the formation of functionalized heterocyclic carbenes, which are valuable in catalysis and organic synthesis (H. Glas, 2001).

Cycloaddition Reactions

Methyl 2-aryl-2H-azirine-3-carboxylates, which share structural motifs with this compound, act as dienophiles in cycloaddition reactions. This demonstrates the potential use of such compounds in synthesizing complex cyclic structures through [4+2]-cycloaddition reactions, offering a route to synthesize bicyclic and tricyclic systems (Pamila Bhullar et al., 1997).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate” is not available in the search results, it’s important to handle all chemical compounds with care. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .

特性

IUPAC Name |

methyl 2-chlorosulfonylcyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLKEPHVZGCZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)

![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2844344.png)

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)